molecular formula C16H13ClN2O3S2 B2951986 2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 895465-49-3

2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2951986
CAS RN: 895465-49-3
M. Wt: 380.86
InChI Key: GTBFHRFIGHJUEN-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide involves the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide has been found to possess significant antibacterial, antifungal, and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, a process that is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide in lab experiments is its significant antibacterial, antifungal, and anti-inflammatory properties. This compound can be used to study the mechanism of action of various enzymes and proteins involved in cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Therefore, caution should be exercised when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the study of 2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide. One of the future directions is the development of new and improved synthesis methods for this compound. Another future direction is the study of its potential applications in cancer therapy and drug discovery. Further research is also needed to study its mechanism of action and its effects on cellular processes. Additionally, the potential toxicity and side effects of this compound need to be further investigated.

Synthesis Methods

2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide can be synthesized using various methods. One of the most common methods is the reaction of 5-chloro-4-methyl-2-mercaptobenzothiazole with 2-chloroacetyl chloride in the presence of triethylamine and then treating the resulting compound with benzenesulfonyl chloride. The compound can also be synthesized using other methods such as the reaction of 2-amino-5-chloro-4-methylbenzothiazole with chloroacetic acid followed by treatment with benzenesulfonyl chloride.

Scientific Research Applications

2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound has been shown to possess significant antibacterial, antifungal, and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells and has potential applications in cancer therapy.

properties

IUPAC Name

2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-10-12(17)7-8-13-15(10)19-16(23-13)18-14(20)9-24(21,22)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBFHRFIGHJUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide

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